

Spectral Data of 3-Bromo-2-furoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromofuran-2-carboxylic acid

Cat. No.: B083321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-Bromo-2-furoic acid (CAS No. 14903-90-3), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectral data for 3-Bromo-2-furoic acid is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.58	d	1.9	H-5
6.66	d	1.9	H-4

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

At the time of this publication, explicit experimental ¹³C NMR data for 3-Bromo-2-furoic acid was not found in the surveyed literature and databases.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-2-furoic acid shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
190/192	[M] ⁺ Molecular ion containing ⁷⁹ Br and ⁸¹ Br isotopes
173/175	[M-OH] ⁺

Source: NIST Mass Spectrometry Data Center[\[2\]](#)

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data with peak assignments for 3-Bromo-2-furoic acid is not readily available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (Carboxylic acid)	3300-2500 (broad)
C=O (Carboxylic acid)	1710-1680
C=C (Furan ring)	~1600, ~1480
C-O (Furan ring and carboxylic acid)	1300-1000
C-Br	700-500

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 3-Bromo-2-furoic acid is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 300 MHz or higher field NMR spectrometer is used for analysis. For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, the spectral width is generally set from 0 to 220 ppm. The data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

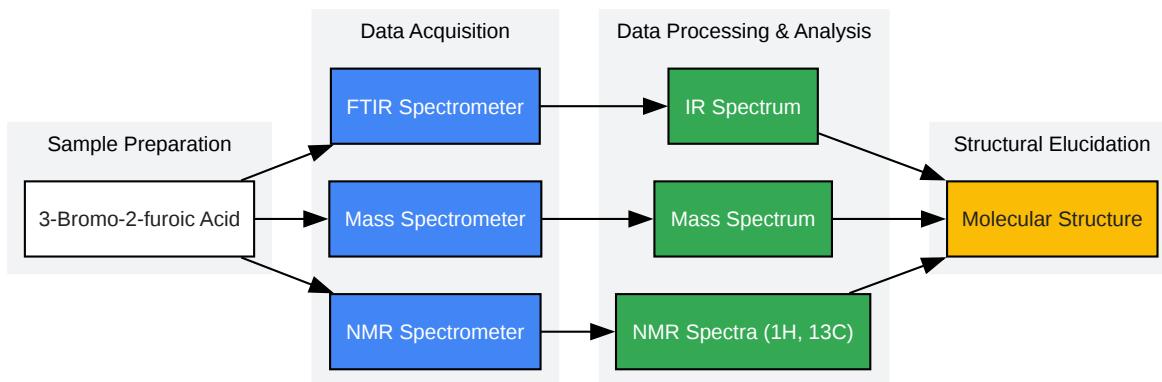
Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): A small amount of 3-Bromo-2-furoic acid (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

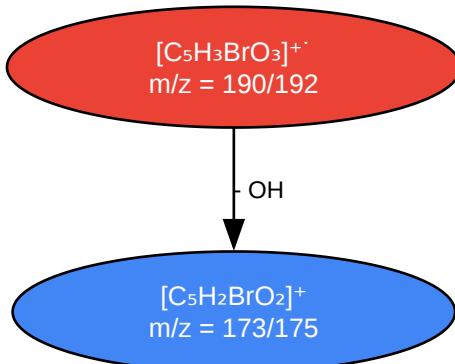
Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectral analysis of an organic compound like 3-Bromo-2-furoic acid.



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General workflow for spectral analysis.



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Simplified fragmentation of 3-Bromo-2-furoic acid.

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References

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